molecular formula C6H7ClN2O4S B2565258 Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1245823-37-3

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B2565258
CAS RN: 1245823-37-3
M. Wt: 238.64
InChI Key: UHTIJWIODPIPDC-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate, also known as MCP, is a synthetic compound used in a variety of scientific research applications. It is a highly reactive compound that has a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Investigations

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate and its derivatives have been synthesized and investigated for various structural and biological properties. The synthesis of such compounds often involves reactions with chlorocarbonyl isocyanate and chlorosulfonyl isocyanate, leading to novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives. These products are structurally characterized to understand their formation mechanisms and potential applications in different scientific research areas (Elgemeie, El-ezbawy, & Ali, 2001).

Biological Activity and Potential Applications

Research on compounds containing the pyrazole moiety, such as this compound, has shown promising biological activities. For example, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized, displaying synergistic effects with first-line antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018). This indicates the potential of such compounds in developing new therapeutic agents.

Corrosion Inhibition

In the context of industrial applications, some derivatives of this compound have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies have demonstrated that certain pyrazole derivatives can effectively protect metal surfaces from corrosion, highlighting their importance in materials science and engineering (Yadav, Sinha, Sarkar, & Tiwari, 2015).

properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-5(14(7,11)12)3-4(8-9)6(10)13-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTIJWIODPIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245823-37-3
Record name methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate
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